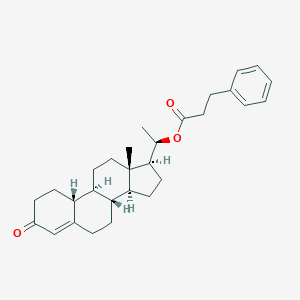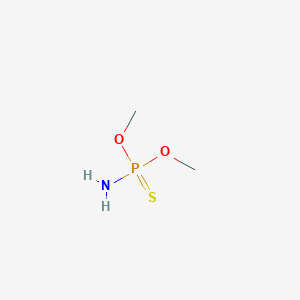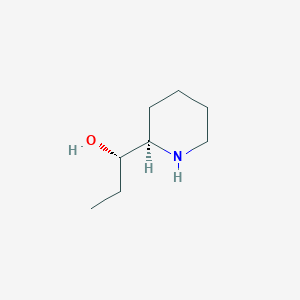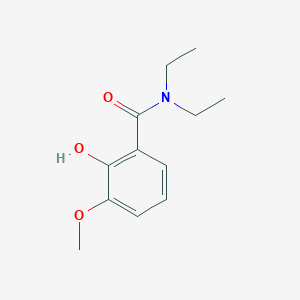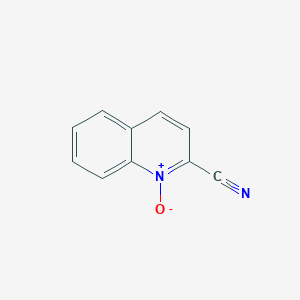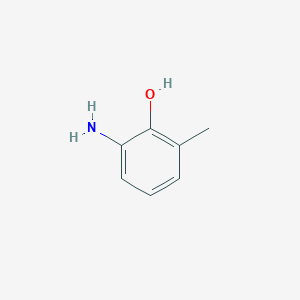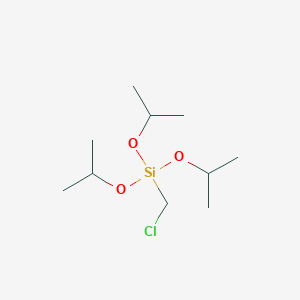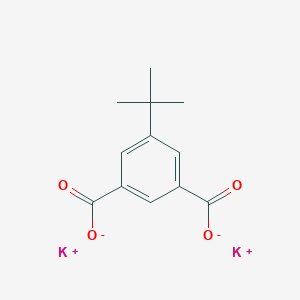
Dipotassium 5-tert-butylisophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 5-tert-butylisophthalate (DPKTB) is a chemical compound that belongs to the family of isophthalates. It is a white crystalline powder that is soluble in water and alcohol. DPKTB has been widely used in the field of scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of Dipotassium 5-tert-butylisophthalate is not well understood. However, it is believed that Dipotassium 5-tert-butylisophthalate acts as a chelating agent and forms complexes with metal ions. The formation of these complexes results in changes in the fluorescence properties of Dipotassium 5-tert-butylisophthalate, which can be used to detect the presence of metal ions in aqueous solutions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Dipotassium 5-tert-butylisophthalate have not been extensively studied. However, it has been reported that Dipotassium 5-tert-butylisophthalate has low toxicity and is not harmful to humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dipotassium 5-tert-butylisophthalate in lab experiments is its high sensitivity and selectivity for metal ions. Dipotassium 5-tert-butylisophthalate is also easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using Dipotassium 5-tert-butylisophthalate is its limited solubility in organic solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Dipotassium 5-tert-butylisophthalate in scientific research. One potential application is the use of Dipotassium 5-tert-butylisophthalate as a sensor for the detection of metal ions in biological samples. Another potential application is the use of Dipotassium 5-tert-butylisophthalate in the synthesis of novel MOFs with unique properties. Additionally, Dipotassium 5-tert-butylisophthalate could be used in the development of new fluorescent probes for the detection of other analytes in aqueous solutions.
Conclusion:
In conclusion, Dipotassium 5-tert-butylisophthalate is a unique chemical compound that has been widely used in the field of scientific research. Its high sensitivity and selectivity for metal ions make it a valuable tool for researchers. Although the mechanism of action and physiological effects of Dipotassium 5-tert-butylisophthalate are not well understood, its low toxicity and cost-effectiveness make it a promising candidate for future research.
Synthesemethoden
Dipotassium 5-tert-butylisophthalate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-tert-butylisophthalic acid with potassium hydroxide. The reaction takes place in the presence of a solvent such as water or ethanol. The product obtained is then purified using recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Dipotassium 5-tert-butylisophthalate has been widely used in the field of scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs are a class of materials that have potential applications in gas storage, separation, and catalysis. Dipotassium 5-tert-butylisophthalate has also been used as a fluorescent probe for the detection of metal ions in aqueous solutions.
Eigenschaften
CAS-Nummer |
15968-02-2 |
|---|---|
Produktname |
Dipotassium 5-tert-butylisophthalate |
Molekularformel |
C12H12K2O4 |
Molekulargewicht |
298.42 g/mol |
IUPAC-Name |
dipotassium;5-tert-butylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O4.2K/c1-12(2,3)9-5-7(10(13)14)4-8(6-9)11(15)16;;/h4-6H,1-3H3,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
InChI-Schlüssel |
WSEOCKWZDYMTPH-UHFFFAOYSA-L |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Andere CAS-Nummern |
15968-02-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



